

Application Note: Structural Elucidation and Quantification of 3-Undecanone via GC-MS

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Compound of Interest

Compound Name: 3-Undecanone

CAS No.: 2216-87-7

Cat. No.: B1584539

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Abstract

This application note details the protocol for the identification and quantification of **3-Undecanone** (CAS: 2216-87-7), a volatile ketone found in *Ruta graveolens* and *Houttuynia cordata*. Unlike its more common isomer, 2-Undecanone (Methyl Nonyl Ketone), **3-Undecanone** presents unique mass spectral challenges due to specific fragmentation pathways. This guide provides a validated GC-MS methodology, emphasizing the diagnostic McLafferty rearrangement at m/z 72 that distinguishes it from other isomeric forms.

Chemical Profile & Significance[1][2][3][4]

3-Undecanone is an asymmetrical ketone used in the flavor and fragrance industry for its fruity, fatty, and slightly herbaceous odor profile. It also possesses bioactive properties, serving as a volatile marker in various medicinal plants.

Table 1: Physicochemical Properties

Property	Value	Notes
IUPAC Name	Undecan-3-one	
Common Name	Ethyl Octyl Ketone	Distinct from Methyl Nonyl Ketone (2-Undecanone)
CAS Number	2216-87-7	
Molecular Formula	C ₁₁ H ₂₂ O	
Molecular Weight	170.29 g/mol	
Boiling Point	225–229 °C	Requires mid-to-high GC oven ramp
Density	0.832 g/mL	
Solubility	Ethanol, Hexane, DCM	Hydrophobic; immiscible in water

Method Development Strategy

Column Selection: The Polarity Dilemma

While non-polar columns (e.g., 5% Phenyl-methylpolysiloxane) are standard for volatiles, separating **3-Undecanone** from its isomer 2-Undecanone can be challenging due to similar boiling points (225°C vs 231°C).

- Primary Recommendation: HP-5MS / DB-5MS (Non-polar). Provides robust durability and sufficient resolution for general profiling.
- Validation Recommendation: DB-Wax / HP-INNOWax (Polar). If isomer co-elution is suspected, a polyethylene glycol (PEG) phase will significantly shift retention times based on hydrogen bonding interactions with the carbonyl group.

Mass Spectral Logic

The structural identification relies on electron ionization (EI) fragmentation.

- 2-Undecanone yields a McLafferty ion at m/z 58.

- **3-Undecanone** yields a diagnostic McLafferty ion at m/z 72.
- Causality: The shift from 58 to 72 corresponds to the presence of an ethyl group (rather than a methyl group) adjacent to the carbonyl, altering the mass of the rearranged fragment.

Experimental Protocol

Sample Preparation

Target Concentration: 10–100 ppm ($\mu\text{g/mL}$) Solvent: Dichloromethane (DCM) or Hexane (HPLC Grade)

- Stock Solution: Weigh 10 mg of **3-Undecanone** standard into a 10 mL volumetric flask. Dilute to volume with DCM (1000 ppm).
- Working Standard: Dilute 100 μL of Stock Solution into 9.9 mL of DCM to achieve 10 ppm.
- Filtration: Filter through a 0.22 μm PTFE syringe filter into an autosampler vial.

GC Parameters (Agilent 7890/8890 or equivalent)

- Inlet: Split/Splitless, 250 °C.
- Injection Mode: Split (10:1) to prevent column saturation and improve peak shape.
- Carrier Gas: Helium, Constant Flow 1.0 mL/min.
- Column: HP-5MS UI (30 m \times 0.25 mm \times 0.25 μm).
- Oven Program:
 - Initial: 60 °C (Hold 2 min) — Traps volatiles.
 - Ramp 1: 10 °C/min to 200 °C.
 - Ramp 2: 20 °C/min to 280 °C (Hold 5 min) — Elutes heavier matrix components.

MS Parameters (Single Quadrupole)

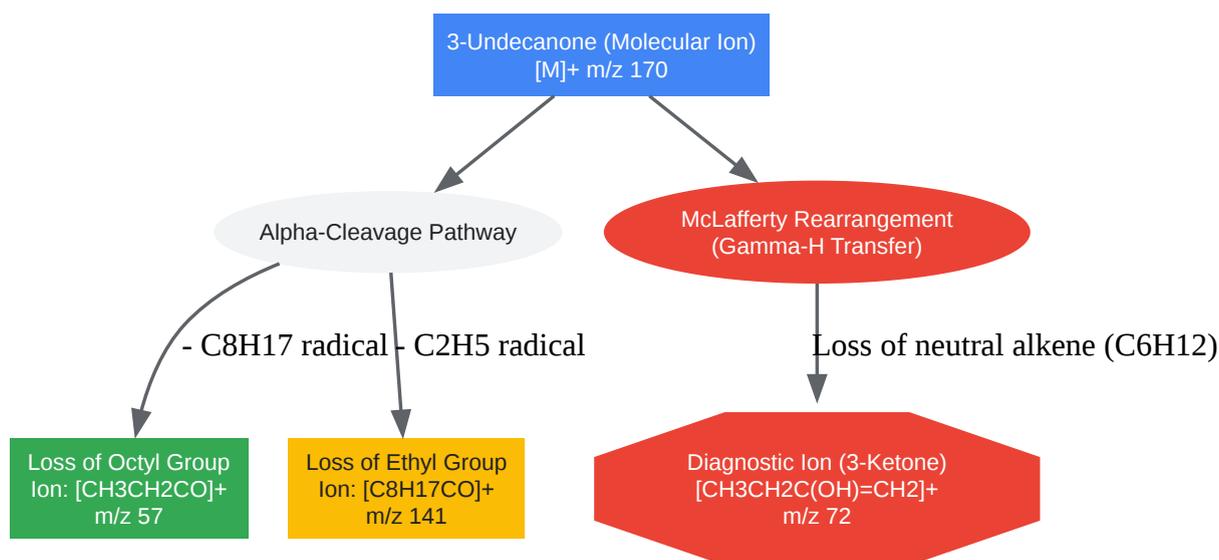
- Source Temp: 230 °C.

- Quad Temp: 150 °C.
- Ionization: Electron Impact (EI) at 70 eV.[1]
- Scan Range: m/z 35–350.
- Solvent Delay: 3.0 min (Adjust based on solvent retention).

Data Analysis & Interpretation

Fragmentation Pathway Visualization

The following diagram illustrates the specific fragmentation logic for **3-Undecanone**, highlighting the origin of the base peak and the diagnostic McLafferty ion.



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Figure 1: Mechanistic fragmentation pathway of **3-Undecanone** under 70 eV Electron Ionization.

Mass Spectrum Interpretation Guide

When analyzing the peak at the expected retention time (approx. 1268 RI on DB-5), look for this specific ion ratio signature:

m/z	Identity	Relative Abundance (Approx)	Diagnostic Value
57	$[\text{CH}_3\text{CH}_2\text{CO}]^+$	100% (Base Peak)	Alpha-cleavage (Propionyl ion). Dominant due to stability.
72	$[\text{C}_4\text{H}_8\text{O}]^+$	40–60%	CRITICAL: McLafferty rearrangement product. Confirms carbonyl at C3.
29	$[\text{C}_2\text{H}_5]^+$	30–50%	Ethyl group fragment.
141	$[\text{M} - 29]^+$	5–10%	Loss of ethyl group.
170	$[\text{M}]^+$	< 5%	Molecular ion (often weak or absent).

Differentiation Note: If the spectrum shows a base peak at m/z 43 and a significant ion at m/z 58, the analyte is likely 2-Undecanone, not **3-Undecanone**.

Quality Control & Troubleshooting

Calibration & Linearity

Construct a 5-point calibration curve (1, 5, 10, 50, 100 ppm).

- Acceptance Criteria: $R^2 > 0.995$.
- Internal Standard: Use 2-Decanone or Naphthalene-d8 (5 ppm constant) to correct for injection variability.

Carryover Check

Due to the boiling point (229 °C), **3-Undecanone** can persist in the inlet liner.

- Protocol: Inject a solvent blank (DCM) immediately after the highest standard.

- Limit: Analyte area in blank must be < 0.5% of the LOQ area.

References

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